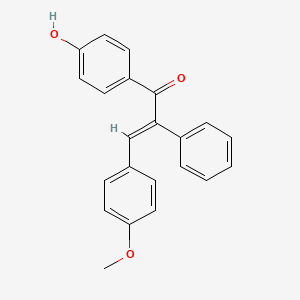
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL-: is a synthetic nucleoside analog It is derived from cytosine, a pyrimidine base found in DNA and RNA, and is modified with an arabinofuranosyl sugar and a margaroyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL- typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of cytosine with arabinofuranose. This reaction is usually catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Acylation: The arabinofuranosyl-cytosine is then acylated with margaric acid (heptadecanoic acid) using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL- can undergo oxidation reactions, particularly at the cytosine base, leading to the formation of uracil derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the margaroyl moiety, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Uracil derivatives.
Reduction: Alcohol derivatives of the margaroyl group.
Substitution: Various substituted cytosine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its potential as a precursor in the development of novel pharmaceuticals.
Biology:
- Investigated for its role in DNA and RNA analog studies.
- Used in the study of nucleic acid interactions and enzyme-substrate specificity.
Medicine:
- Explored for its potential antiviral and anticancer properties.
- Studied for its ability to inhibit certain enzymes involved in nucleic acid metabolism.
Industry:
- Potential applications in the development of diagnostic tools and biosensors.
- Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL- involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA function. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of viral genomes and cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-STEAROYL-
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MYRISTOYL-
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-LAUROYL-
Comparison:
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-STEAROYL- has a longer fatty acid chain (stearic acid) compared to margaric acid, which may affect its lipophilicity and cellular uptake.
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MYRISTOYL- has a shorter fatty acid chain (myristic acid), potentially influencing its metabolic stability and bioavailability.
- CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-LAUROYL- has an even shorter fatty acid chain (lauric acid), which may result in different pharmacokinetic properties.
The uniqueness of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-MARGAROYL- lies in its specific fatty acid modification, which can influence its biological activity and therapeutic potential.
Eigenschaften
CAS-Nummer |
59252-37-8 |
|---|---|
Molekularformel |
C26H45N3O6 |
Molekulargewicht |
495.7 g/mol |
IUPAC-Name |
N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]heptadecanamide |
InChI |
InChI=1S/C26H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(31)27-21-17-18-29(26(34)28-21)25-24(33)23(32)20(19-30)35-25/h17-18,20,23-25,30,32-33H,2-16,19H2,1H3,(H,27,28,31,34)/t20-,23-,24+,25-/m1/s1 |
InChI-Schlüssel |
PUELOMOZSSTZTD-ZBCONREDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)


![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)


![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)

